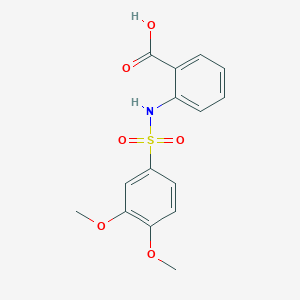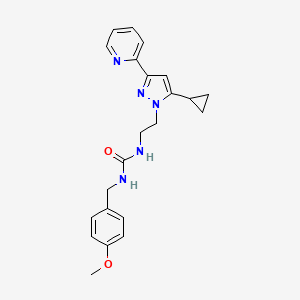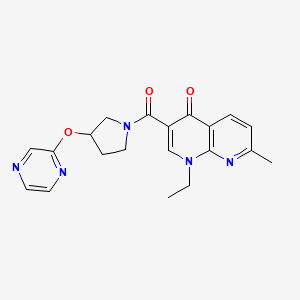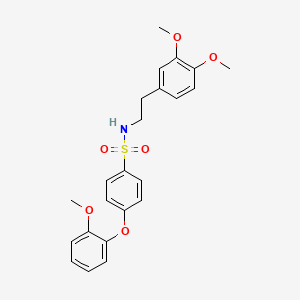
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide, also known as DMXB-A, is a compound that has attracted attention in scientific research due to its potential applications in the treatment of various diseases.
Scientific Research Applications
Photodynamic Therapy Application : A zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups, including a structure similar to N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide, was synthesized and characterized. It showed potential for use in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications : Another study synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The compound demonstrated suitable and sufficient photosensitizing abilities, particularly for photocatalytic applications, indicating its utility in environmental and industrial processes (Öncül, Öztürk, & Pişkin, 2021).
Cancer Treatment : A related zinc(II) phthalocyanine substituted with benzenesulfonamide units was studied for its photophysical and photochemical properties. It emerged as a potential photosensitizer candidate in photodynamic therapy for cancer treatment due to its favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).
Antibacterial Agents : Benzenesulfonamides derived from N-sulfonation of a related compound were synthesized and demonstrated biofilm inhibitory action against Escherichia coli. Some compounds in this series were identified as effective inhibitors of this bacterial strain, highlighting their potential as antibacterial agents (Abbasi et al., 2019).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methoxyphenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-27-20-6-4-5-7-22(20)30-18-9-11-19(12-10-18)31(25,26)24-15-14-17-8-13-21(28-2)23(16-17)29-3/h4-13,16,24H,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXKCLMFTXICZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

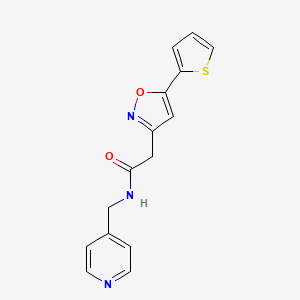
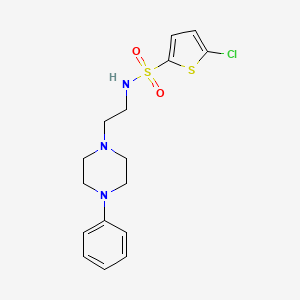
![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/no-structure.png)
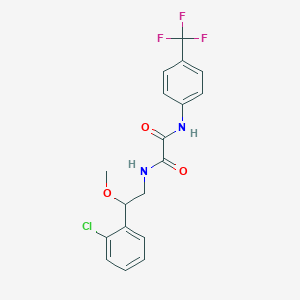
![1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2418720.png)
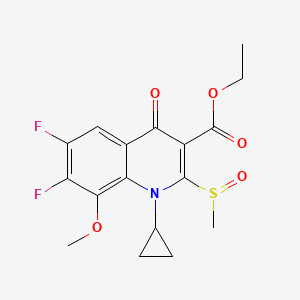
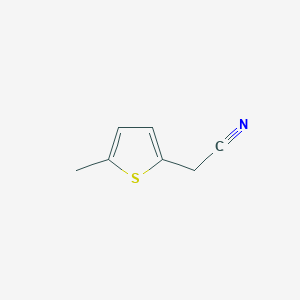
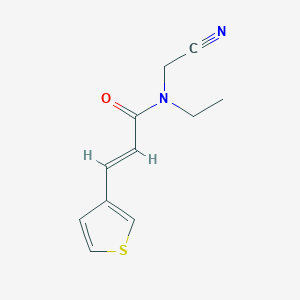
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)
![[(Phenyldimethylsilyl)methyl] azide](/img/structure/B2418728.png)
![Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2418729.png)
